(Z)-2-(2-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Beschreibung

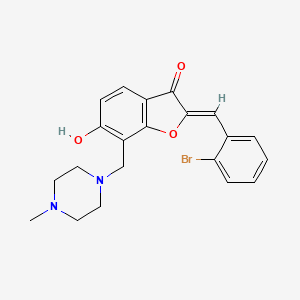

The compound (Z)-2-(2-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by its distinct structural features:

- Z-configuration: Ensures specific spatial orientation of the benzylidene moiety, influencing molecular interactions .

- 6-Hydroxy group: Provides hydrogen-bonding capability, critical for interactions with polar residues in enzymes or receptors .

- 7-((4-Methylpiperazin-1-yl)methyl) group: The piperazine moiety improves aqueous solubility and pharmacokinetic properties due to its basic nitrogen atoms, while the methyl group balances lipophilicity .

Eigenschaften

IUPAC Name |

(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O3/c1-23-8-10-24(11-9-23)13-16-18(25)7-6-15-20(26)19(27-21(15)16)12-14-4-2-3-5-17(14)22/h2-7,12,25H,8-11,13H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYVXQQOVHPFCF-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Br)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(2-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its potential therapeutic applications. This compound's biological activity encompasses a range of effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzofuran core with various substituents that influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzofuran exhibit diverse biological activities. The specific compound has shown promising results in various studies.

Anticancer Activity

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases involved in the apoptotic pathway .

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines, including K562 (a human leukemia cell line). It has been shown to increase the activity of caspases 3 and 7 significantly after prolonged exposure, indicating strong pro-apoptotic activity .

- Comparative Efficacy : Compared to other benzofuran derivatives, this compound has been noted for its enhanced ability to inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance .

Table 1: Summary of Biological Activities

Case Studies

A recent study investigated the effects of this compound on K562 cells. The study found that:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparison

Analysis of Substituent Effects

Benzylidene Modifications: Halogenated Groups (Br, F): Bromine’s electron-withdrawing nature and larger size (vs. fluorine) may enhance binding to hydrophobic targets but increase molecular weight . Methoxy vs. Heteroaromatic Systems (): The furan ring introduces conformational flexibility and heteroatom-mediated interactions, though it may reduce stability compared to benzene derivatives .

Position 6 Substituents: Hydroxy groups (target compound, ) favor hydrogen bonding, critical for target engagement.

Position 7 Substituents: Piperazine Derivatives: The target’s 4-methylpiperazine and ’s hydroxyethyl-piperazine enhance solubility via protonation at physiological pH. The hydroxyethyl group () may further improve water solubility .

Theoretical Pharmacokinetic Profiling

- Solubility : Piperazine-containing analogs (target, ) likely outperform methyl-substituted derivatives due to basic nitrogen atoms .

- Metabolic Stability : Fluorinated analogs () may resist oxidative metabolism, while brominated compounds (target, ) could undergo debromination or glutathione conjugation .

- Bioavailability : The target’s balance of hydroxy (polar) and bromobenzylidene (lipophilic) groups suggests moderate oral bioavailability, though experimental data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.